molecular formula C20H32B2O6 B13905433 2,2'-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B13905433
M. Wt: 390.1 g/mol
InChI Key: QQEYUWQPCUAREL-UHFFFAOYSA-N
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Description

2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester compound with the molecular formula C20H32B2O6 and a molecular weight of 390.09 g/mol . This compound is known for its unique structure, which includes two boronate ester groups attached to a dimethoxy-substituted phenylene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 4,6-dimethoxy-1,3-phenylenediboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Catalyst: Palladium(0) or palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Utilized in the development of new pharmaceuticals, particularly in the synthesis of molecules with therapeutic potential.

    Industry: Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.

Mechanism of Action

The mechanism of action of 2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura reactions involves the formation of a palladium-boronate complex . This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The key molecular targets are the palladium catalyst and the boronic ester groups, which facilitate the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-(4,6-Dimethoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) apart from similar compounds is its specific substitution pattern on the phenylene ring, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of methoxy groups can also enhance the solubility and stability of the compound, making it more suitable for various synthetic applications.

Properties

Molecular Formula

C20H32B2O6

Molecular Weight

390.1 g/mol

IUPAC Name

2-[2,4-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H32B2O6/c1-17(2)18(3,4)26-21(25-17)13-11-14(16(24-10)12-15(13)23-9)22-27-19(5,6)20(7,8)28-22/h11-12H,1-10H3

InChI Key

QQEYUWQPCUAREL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

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